molecular formula C7H8N4 B12100372 3-Methylimidazo[1,2-b]pyridazin-6-amine

3-Methylimidazo[1,2-b]pyridazin-6-amine

Katalognummer: B12100372
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: SXXKGDRZUORMOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound with the molecular formula C7H8N4. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-b]pyridazin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-b]pyridazine scaffold .

Industrial Production Methods

the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis, are likely applicable .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Methylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific structural features and the resulting chemical and biological properties. Its distinct scaffold allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

3-methylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C7H8N4/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3,(H2,8,10)

InChI-Schlüssel

SXXKGDRZUORMOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2N1N=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.